molecular formula C13H9Cl2NO3 B1593949 Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- CAS No. 42488-57-3

Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-

Cat. No. B1593949
CAS RN: 42488-57-3
M. Wt: 298.12 g/mol
InChI Key: GYEPXYRUTLZDIO-UHFFFAOYSA-N
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Description

“Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-” is a complex organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . This compound has two chlorine atoms, a 3-methyl-4-nitrophenoxy group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-” can be deduced from its name. It has a benzene ring as the core structure. Two chlorine atoms are attached to the 2nd and 4th carbon atoms of the benzene ring. A 3-methyl-4-nitrophenoxy group is attached to the 1st carbon atom of the benzene ring .

Scientific Research Applications

Chemical Reactions and Products

  • The nitration of 4-methylphenol, similar in structure to the compound , results in the formation of 4-nitro dienone and 2,6-dinitrophenol, among other products. These pathways and the reaction with nitrogen dioxide are crucial for understanding similar reactions in Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- (Hartshorn, Judd, Vannoort, & Wright, 1989).

  • The oxidation of benzene by binary oxidants like nitric acid and hydrogen peroxide can produce high-value compounds, such as 2,4-dinitrophenol and 4-nitrophenol, which have applications in organic synthesis, dye, medicine, pesticide, and explosive manufacturing (Liu, Gan, Gu, & Song, 2015).

Environmental Impact and Analysis

  • A residue method for determining 2,4-dichloro-1-(4-nitrophenoxy)-benzene in agricultural products like rice and wheat through electron capture gas-liquid chromatography is significant for environmental monitoring and safety assessments (Adler & Wargo, 1975).

  • The identification of 1,3,5-trichloro-2-(4-nitrophenoxy)benzene in marine life like shellfish highlights the environmental persistence and potential bioaccumulation of such compounds, raising concerns about ecological and human health (Yamagishi, Akiyama, Morita, Takahashi, & Murakami, 1978).

Biochemical Transformations

  • The biotransformation of related compounds in plants, such as barley and Apera spica, involves the cleavage at the ether bond yielding phenols and their glucosides, which is crucial for understanding the environmental fate and degradation pathways of such herbicides (Schütte & Hoffmann, 1982).

Synthesis and Industrial Applications

  • The synthesis and characterization of novel fluorine-containing polyetherimide, using derivatives of 4-nitrophenoxy)benzene, demonstrate the potential for creating advanced materials with unique properties (Yu Xin-hai, 2010).

Safety And Hazards

“Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-” is considered hazardous. It has been classified for acute oral toxicity, carcinogenicity, and reproductive toxicity . It is harmful if swallowed, may cause cancer, and may damage the unborn child .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-8-6-10(3-4-12(8)16(17)18)19-13-5-2-9(14)7-11(13)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPXYRUTLZDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195273
Record name Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-

CAS RN

42488-57-3
Record name Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042488573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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